molecular formula C9H18ClNO2 B1381041 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride CAS No. 1803601-45-7

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride

Cat. No. B1381041
M. Wt: 207.7 g/mol
InChI Key: HOEAITZTGWKERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for “1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride” is 1S/C9H17NO2.ClH/c1-8(2)3-5-9(10,6-4-8)7(11)12;/h3-6,10H2,1-2H3,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride” is 207.7 g/mol . It is a powder that is stored at room temperature . More specific physical and chemical properties are not mentioned in the available resources.

Scientific Research Applications

Synthesis and Characterization

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride has been explored for its potential in drug discovery. For instance, its fluorinated analogue, 1-Amino-4,4-difluorocyclohexanecarboxylic acid, was designed as a promising building block. This compound's synthesis, conformation, lipophilicity, acidity, and fluorescent properties have been extensively studied, suggesting various practical applications (Mykhailiuk et al., 2013).

Enzymatic Substrate Synthesis

The compound has been used in the synthesis of various enzymatic substrates. For example, an efficient peptide coupling method of conjugated carboxylic acids with methyl ester amino acids hydrochloride was developed, leading to the synthesis of different substituted amino acid derivatives and important enzymatic substrates like Fa-Met (Brunel et al., 2005).

Advanced Organic Synthesis

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride has been a key component in advanced organic synthesis processes. For instance, it has been involved in the synthesis of enantiomerically and diastereomerically pure compounds, and the development of novel methods in peptide coupling (Shireman & Miller, 2001).

Development of Amino Acids and Peptides

The compound's derivatives have been used in the synthesis of various amino acids and peptides. This includes the development of new amino carboxylic acids and optically active polyamidoimides, which are key in synthesizing novel biomolecules and materials (Subbotina et al., 2015).

Agricultural Applications

Additionally, the compound has implications in agriculture, particularly in the study of 1-aminocyclopropane-1-carboxylic acid (ACC), a derivative associated with ethylene biosynthesis in plants. Research in this area focuses on the accumulation and transport of ACC in plants, with significant agronomic applications (Vanderstraeten & Van Der Straeten, 2017).

Safety And Hazards

“1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride” are not explicitly mentioned in the available resources. Given its use in pharmaceutical testing , it may be of interest in the development of new drugs or therapeutic strategies. More research may be needed to explore its potential applications and implications.

properties

IUPAC Name

1-amino-4,4-dimethylcyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2)3-5-9(10,6-4-8)7(11)12;/h3-6,10H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEAITZTGWKERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C(=O)O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride

CAS RN

1803601-45-7
Record name Cyclohexanecarboxylic acid, 1-amino-4,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803601-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride
Reactant of Route 2
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride
Reactant of Route 3
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride
Reactant of Route 4
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride
Reactant of Route 5
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride
Reactant of Route 6
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.